![molecular formula C26H24N2O6S B2784816 2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide CAS No. 866588-85-4](/img/structure/B2784816.png)

2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

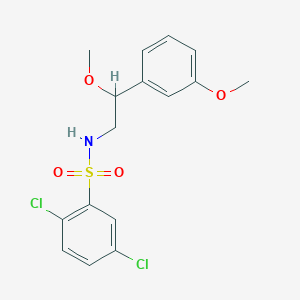

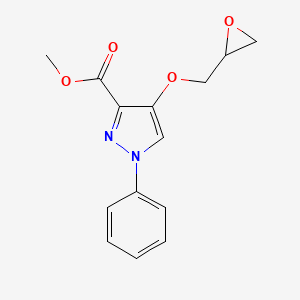

The compound “2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide” is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry . It includes a quinoline core, a benzenesulfonyl group, and a dimethoxyphenyl group .

Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the quinoline core . The benzenesulfonyl and dimethoxyphenyl groups are likely to contribute to the overall polarity of the molecule .Chemical Reactions Analysis

The compound, due to its aromatic nature, is likely to undergo electrophilic substitution reactions . The presence of the sulfonyl and amide groups may also allow for nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the environment. Generally, compounds with similar structures have moderate to high lipophilicity and good stability .Scientific Research Applications

Antitumor Activity and Molecular Docking

A study by Ibrahim A. Al-Suwaidan et al. (2016) explored the synthesis of novel 3-benzyl-4(3H)quinazolinone analogues, including derivatives structurally related to the compound , assessing their antitumor activities. These compounds exhibited significant broad-spectrum antitumor activities, with some showing potency 1.5–3.0-fold greater than the positive control, 5-fluorouracil. Molecular docking studies were performed to understand their binding modes, revealing similarities to known inhibitors like erlotinib, highlighting the potential for cancer therapy research (Ibrahim A. Al-Suwaidan et al., 2016).

Radiomodulatory Effects

Another significant study by A. M. Soliman et al. (2020) synthesized quinazolinone derivatives bearing a benzenesulfonamide moiety to evaluate their ability to induce the antioxidant enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1). One derivative demonstrated potent NQO1 inducer activity and low toxicity in mice, suggesting its potential as an antioxidant and radiomodulatory agent. This study emphasizes the compound's utility in enhancing the body's defense mechanisms against oxidative stress and radiation damage, offering a promising avenue for further research in radioprotection (A. M. Soliman et al., 2020).

Structural and Fluorescence Studies

Research conducted by A. Karmakar et al. (2007) focused on the structural aspects of amide-containing isoquinoline derivatives. Their study revealed that certain conditions led to the formation of crystalline salts and host–guest complexes with enhanced fluorescence emission. This property could be leveraged in developing fluorescent markers or probes in biological and chemical research, showcasing the versatility of quinoline derivatives in material science and molecular imaging (A. Karmakar et al., 2007).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O6S/c1-17-9-10-23-22(11-17)26(30)24(35(31,32)21-7-5-4-6-8-21)15-28(23)16-25(29)27-18-12-19(33-2)14-20(13-18)34-3/h4-15H,16H2,1-3H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYRPDRJMTOLFGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC(=CC(=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N4-(3,4-dimethylphenyl)-N6-[(oxolan-2-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2784735.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one](/img/structure/B2784739.png)

![2-(1H-indol-1-yl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2784740.png)

![2-[9-(4-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2784744.png)

![6-(2-chloro-6-fluorobenzyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2784746.png)

![2-({9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2784750.png)

![2-[(Trifluoromethyl)thio]ethanamine](/img/structure/B2784754.png)

![3-(Benzenesulfonyl)-7-chloro-N-[2-(cyclohex-1-EN-1-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2784755.png)